N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide

Description

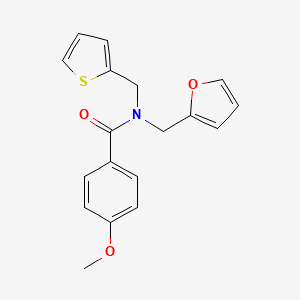

N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide is a benzamide derivative featuring a 4-methoxy-substituted benzene core. The nitrogen atom of the benzamide is asymmetrically substituted with two heterocyclic groups: a furan-2-ylmethyl and a thiophen-2-ylmethyl moiety.

Properties

Molecular Formula |

C18H17NO3S |

|---|---|

Molecular Weight |

327.4 g/mol |

IUPAC Name |

N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide |

InChI |

InChI=1S/C18H17NO3S/c1-21-15-8-6-14(7-9-15)18(20)19(12-16-4-2-10-22-16)13-17-5-3-11-23-17/h2-11H,12-13H2,1H3 |

InChI Key |

OLJOKJJZCXXKTP-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N(CC2=CC=CO2)CC3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide typically involves the reaction of furan-2-ylmethylamine and thiophen-2-ylmethylamine with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols can be used.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrofuran and dihydrothiophene derivatives.

Substitution: Halogenated derivatives and substituted amines or thiols.

Scientific Research Applications

N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, leading to cell death. The exact molecular pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs are compared in Table 1, focusing on substituent variations and synthesis methodologies.

Key Observations:

Substituent Electronic Effects: The target compound’s 4-methoxy group is electron-donating, contrasting with electron-withdrawing substituents (e.g., 2,4-dichloro in Compounds 53–54 or 2-nitro in Compound 1c ). Thiophene vs. Furan: Thiophene’s sulfur atom provides greater electron richness and polarizability compared to furan’s oxygen, which may influence solubility, aromatic stacking, or metal coordination .

Synthetic Methodologies :

- Compounds 53 and 54 were synthesized via sequential alkylation (using furan-2-ylmethyl or thiophen-2-ylmethyl groups) and benzoylation (with 2,4-dichlorobenzoyl chloride). The target compound likely follows a similar route but with 4-methoxybenzoyl chloride.

- Compound 1c utilized amide coupling between 5-methyl-2-nitrobenzoic acid and furfurylamine, achieving a 93% yield. This suggests that nitro groups facilitate high-yield syntheses but may require reduction for further functionalization.

Case Study: Furan vs. Thiophene Substituents

Compounds 53 (furan) and 54 (thiophene) differ only in their heterocyclic groups, enabling a direct comparison:

- Synthesis : Both were synthesized similarly, but thiophene derivatives often require stricter purification due to higher molecular weight and solubility challenges.

- Steric Effects : Thiophene’s slightly larger atomic radius may introduce steric hindrance, affecting molecular conformation.

Biological Activity

N-(furan-2-ylmethyl)-4-methoxy-N-(thiophen-2-ylmethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula and weight:

| Property | Value |

|---|---|

| Molecular Formula | C19H18FNO3S |

| Molecular Weight | 359.42 g/mol |

| CAS Number | 1797971-59-5 |

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Benzamide Core : The initial step includes the reaction of 4-methoxybenzoic acid with an appropriate amine.

- Introduction of Furan and Thiophene Rings : This is achieved through nucleophilic substitution reactions using furan-2-ylmethyl chloride and thiophen-2-ylmethylamine.

- Final Assembly : Coupling of intermediate products under mild conditions to preserve functional groups.

The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the furan and thiophene rings allows for significant π-π stacking interactions, which may enhance binding affinity and modulate biological responses.

Antiviral and Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit promising antiviral activity. For instance, a related compound showed effective inhibition of reverse transcriptase in MT-4 cells at low concentrations (EC50 values ranging from 130 μM to 263 μM) .

In terms of anticancer activity, derivatives have demonstrated significant cytotoxic effects against various cancer cell lines:

| Cell Line | IC50 Value (μM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 0.65 | |

| U-937 (Monocytic Leukemia) | 15.63 | |

| A549 (Lung Cancer) | 1.25 |

These values indicate that the compound may induce apoptosis in cancer cells, potentially through pathways involving p53 activation and caspase cleavage .

Case Studies

- Antiviral Activity : A study reported that modifications at specific positions on the furan ring enhanced reverse transcriptase inhibitory activity by up to 2.5-fold compared to standard treatments like nevirapine .

- Cytotoxicity Assays : Flow cytometry analyses revealed that certain derivatives of this compound induced apoptosis in MCF-7 cells in a dose-dependent manner, suggesting a mechanism involving cell cycle arrest and programmed cell death .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.